![molecular formula C14H13N5O2S B2601216 2-甲基-N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)噻唑-4-甲酰胺 CAS No. 2034375-34-1](/img/structure/B2601216.png)
2-甲基-N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide” is a nitrogen-containing heterocyclic compound . It is structurally related to triazoles, which are known for their superior pharmacological applications . Triazoles can accommodate a broad range of substituents around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
Triazoles, to which the compound is structurally related, are five-membered rings containing three nitrogen atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . These structural characteristics allow both 1,2,3- and 1,2,4-triazoles to accommodate a broad range of substituents .科学研究应用
微波辅助合成杂化分子
使用微波辅助方法合成了含有青霉烷酸或头孢氨酸部分的杂化分子。对这些化合物进行了抗菌、抗脂肪酶和抗脲酶活性评估,其中一些对测试微生物表现出中等至良好的抗菌活性。这种方法说明了结合各种药效基团以增强生物活性的潜力 (Başoğlu 等,2013 年)。
4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯的意外反应
一项关于 4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯与二甲基甲酰胺中硫脲反应的研究揭示了 ANRORC 重排,随后是 N-甲酰化,得到 N-{5-(4-氧代-8-苯基-1,4-二氢吡唑并[5,1-c][1,2,4]-三嗪-3-基)-1,3-三唑-2-基}甲酰胺。这一过程突出了合成具有潜在药理学应用的新型杂环化合物的复杂化学反应 (Ledenyova 等,2018 年)。
1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成
合成了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物,展示了合成具有潜在生物学相关性的化合物的多功能性。这些化合物的合成过程和结构解析为药物开发中的进一步探索奠定了基础 (Mohamed,2021 年)。
新型苯并二呋喃基;1,3,5-三嗪;1,3,5-恶二氮杂卓;和噻唑并嘧啶的合成
从维斯纳吉酮和凯林酮衍生的新型化合物作为抗炎和镇痛剂的合成证明了发现新治疗剂的持续努力。这些化合物显示出显着的 COX-2 抑制、镇痛和抗炎活性,强调了杂环化学在开发新疗法中的重要性 (Abu-Hashem 等,2020 年)。
2-甲基-7-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基噻唑并[3,2-a]-嘧啶并[4,5-d]恶嗪-4(5H)-酮的制备和反应
特定噻唑并[3,2-a]-嘧啶并[4,5-d]恶嗪-4(5H)-酮的制备及其随后转化为具有优异杀生物特性的相关杂环体系展示了这些化合物在制药研究和开发中的潜力 (Youssef 等,2011 年)。
安全和危害
While specific safety and hazard information for “2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide” is not available, it’s worth noting that triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
作用机制
Target of Action
The primary targets of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on memory and learning processes .
Pharmacokinetics
Similar compounds have been found to be metabolically resistant to o-glucuronidation , which could potentially enhance the bioavailability of this compound
Result of Action
The inhibition of AChE and BuChE by 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving memory and learning processes. This makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
生化分析
Biochemical Properties
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Cellular Effects
The effects of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and differentiation of certain cancer cell lines, such as breast cancer cells . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive function in neurodegenerative conditions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced neuroinflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes are essential for achieving the desired therapeutic effects and minimizing off-target interactions.
Subcellular Localization
The subcellular localization of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-16-12(8-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHREYFKDGESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
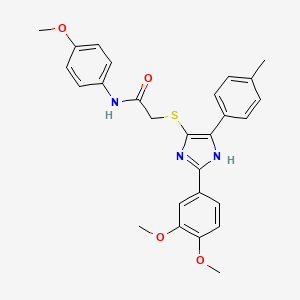
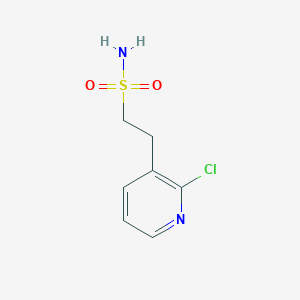
![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2601139.png)
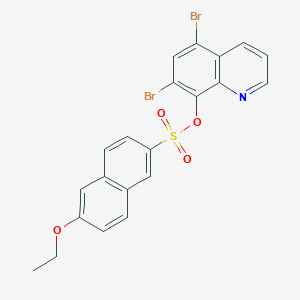

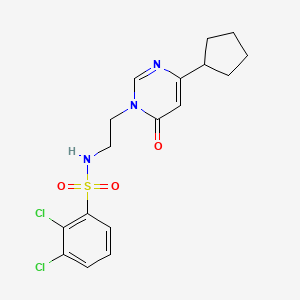


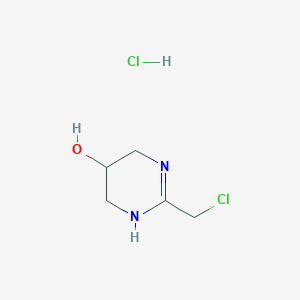

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)
![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)

